6-[4-(3-Oxo-butyl)-phenoxy]-nicotinamide
Description
Properties
IUPAC Name |
6-[4-(3-oxobutyl)phenoxy]pyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O3/c1-11(19)2-3-12-4-7-14(8-5-12)21-15-9-6-13(10-18-15)16(17)20/h4-10H,2-3H2,1H3,(H2,17,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCKMIBLLWIDBEK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CCC1=CC=C(C=C1)OC2=NC=C(C=C2)C(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Chemical Synthesis and Characterization of 6 4 3 Oxo Butyl Phenoxy Nicotinamide and Analogues
Synthetic Strategies for the 6-Phenoxy-nicotinamide Core
The central structural feature of the target molecule is the 6-phenoxy-nicotinamide scaffold. The most direct and widely employed method for constructing this aryl ether linkage is through a nucleophilic aromatic substitution (SNAr) reaction. masterorganicchemistry.comlibretexts.org This strategy involves the reaction of an electron-deficient pyridine (B92270) ring, activated by a suitable leaving group at the 6-position, with a phenolic nucleophile.
The key precursors for this transformation are a 6-halonicotinamide derivative, such as 6-chloronicotinamide (B47983) or 6-fluoronicotinamide, and the appropriately substituted phenol (B47542), in this case, 4-(3-oxobutyl)phenol. The reaction is typically facilitated by a base to deprotonate the phenol, thereby increasing its nucleophilicity. Common bases used for this purpose include potassium carbonate (K₂CO₃), sodium hydride (NaH), or potassium tert-butoxide (KOtBu). The reaction is generally carried out in a polar aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) at elevated temperatures. researchgate.net
The general reaction scheme is depicted below:

Figure 1: General SNAr reaction for the synthesis of the 6-phenoxy-nicotinamide core. X represents a halogen (e.g., Cl, F).
The efficiency of the SNAr reaction is highly dependent on the nature of the leaving group (F > Cl > Br > I) and the electronic properties of the pyridine ring. masterorganicchemistry.com The presence of the electron-withdrawing amide group on the nicotinamide (B372718) ring helps to activate the 6-position towards nucleophilic attack.
Interactive Table: Conditions for SNAr Synthesis of Aryl Ethers
| Precursor 1 | Precursor 2 | Base | Solvent | Temperature (°C) | Yield (%) | Reference |
| 6-Chloronicotinamide | 4-Methoxyphenol | K₂CO₃ | DMF | 120 | 85 | Fictional Example |
| 6-Fluoronicotinamide | Phenol | NaH | THF | 80 | 92 | Fictional Example |
| 6-Chloronicotinonitrile | 4-Hydroxyphenol | KOtBu | DMSO | 100 | 88 | Fictional Example |
Methodologies for Introducing the 3-Oxo-butyl Side Chain to the Phenoxy Moiety
A critical component of the total synthesis is the preparation of the precursor, 4-(3-oxobutyl)phenol. This can be achieved either by modifying a pre-existing functional group on the phenol ring or by constructing the carbon chain through a C-C bond-forming reaction.
Functional group interconversion (FGI) provides a powerful route to the desired 3-oxo-butyl side chain from other commercially available or readily synthesized precursors.
One efficient approach begins with the commercially available compound 4-(3-oxobutyl)phenyl acetate. sigmaaldrich.comsigmaaldrich.com This precursor already contains the complete carbon skeleton. The synthesis of the required phenol is then reduced to a simple deprotection step. The acetyl protecting group can be readily removed under basic conditions, such as hydrolysis with sodium hydroxide (B78521) or potassium carbonate in a protic solvent like methanol (B129727) or water, to yield 4-(3-oxobutyl)phenol.
Another plausible FGI strategy involves the oxidation of a corresponding secondary alcohol. The precursor, 4-(3-hydroxybutyl)phenol, could be synthesized and then oxidized to the ketone. A variety of mild oxidizing agents can be employed for this transformation, including pyridinium (B92312) chlorochromate (PCC), Dess-Martin periodinane (DMP), or Swern oxidation conditions, which are known to efficiently convert secondary alcohols to ketones without affecting the sensitive phenol group.
Alternatively, the 3-oxo-butyl side chain can be constructed directly on the phenol ring using carbon-carbon bond-forming reactions.
Friedel-Crafts Acylation: The Friedel-Crafts acylation offers a direct method to introduce an acyl group to an aromatic ring. wikipedia.orgsigmaaldrich.com However, the acylation of phenols can be complicated by competing O-acylation to form a phenyl ester. ucalgary.castackexchange.com Under conditions that favor thermodynamic control (e.g., higher temperatures and a stoichiometric amount of Lewis acid like AlCl₃), the more stable C-acylated product is favored, often through an in-situ Fries rearrangement of the initially formed ester. researchgate.net The reaction of phenol with 3-oxobutanoyl chloride or a related derivative could theoretically install the side chain, though control of regioselectivity (ortho vs. para) would be a key challenge.
Grignard Reaction Sequence: A more controlled, multi-step approach involves the use of a Grignard reaction. organic-chemistry.orgmasterorganicchemistry.com This sequence would typically start from a pre-functionalized phenol, such as 4-hydroxyacetophenone.
Protection: The acidic phenolic proton must first be protected, for example, as a tert-butyldimethylsilyl (TBDMS) ether, to prevent it from quenching the Grignard reagent.
Grignard Addition: The protected 4-acetylphenol can then be reacted with a Grignard reagent, such as ethylmagnesium bromide (CH₃CH₂MgBr). This adds the ethyl group to the ketone, forming a tertiary alcohol upon aqueous workup. chemistrysteps.com
Oxidation & Deprotection: The resulting tertiary alcohol is then oxidized to the desired ketone. Subsequent removal of the silyl (B83357) protecting group (e.g., with tetrabutylammonium (B224687) fluoride, TBAF) would yield 4-(3-oxobutyl)phenol. This sequence provides excellent control over the construction of the side chain. masterorganicchemistry.com
Stereoselective Synthesis Approaches for Chiral Analogues of 6-[4-(3-Oxo-butyl)-phenoxy]-nicotinamide
While the target compound itself is achiral, its ketone functionality provides a handle for the synthesis of chiral analogues, specifically the corresponding chiral secondary alcohols, 6-[4-(3-hydroxybutyl)-phenoxy]-nicotinamide. The stereoselective reduction of the prochiral ketone is a well-established transformation in organic synthesis. wikipedia.org
Several catalytic asymmetric methods can achieve high enantioselectivity:
CBS Reduction: The Corey-Bakshi-Shibata (CBS) reduction, which employs a chiral oxazaborolidine catalyst with borane (B79455) (BH₃) as the stoichiometric reductant, is highly effective for the asymmetric reduction of aryl ketones. researchgate.net
Noyori Asymmetric Hydrogenation: This method uses chiral ruthenium-BINAP complexes as catalysts for the hydrogenation of ketones, yielding chiral alcohols with very high enantiomeric excess. wikipedia.org
Asymmetric Transfer Hydrogenation: Chiral transition metal catalysts (e.g., Ru, Rh, Ir) can facilitate the transfer of hydrogen from a source like isopropanol (B130326) or formic acid to the ketone in an enantioselective manner. wikipedia.org
By selecting the appropriate catalyst enantiomer, either the (R)- or (S)-alcohol analogue can be selectively synthesized. These chiral alcohol derivatives are valuable for studying stereospecific interactions in biological systems.
Interactive Table: Methods for Stereoselective Ketone Reduction
| Method | Catalyst System | Reductant | Typical ee (%) |
| CBS Reduction | Chiral Oxazaborolidine | BH₃·SMe₂ | >95 |
| Noyori Hydrogenation | Ru(II)-BINAP | H₂ | >98 |
| Asymmetric Transfer Hydrogenation | Chiral Ru(II)-TsDPEN | Isopropanol/Base | >97 |
Parallel Synthesis and Combinatorial Library Generation of 6-[4-(3-Oxo-butyl)-phenoxy]-nicotinamide Derivatives
The synthetic routes described are amenable to parallel synthesis techniques for the generation of a combinatorial library of related compounds. routledge.com This allows for the rapid exploration of the chemical space around the core scaffold to investigate structure-activity relationships.
A library can be generated by varying the two primary building blocks:
The Nicotinamide Core: A diverse set of 6-halo-nicotinamides can be used. Substituents can be introduced at various positions (e.g., 2, 4, or 5) of the pyridine ring to modulate the electronic and steric properties of the molecule.
The Phenol Moiety: A collection of substituted phenols can be employed. Variations can include the length and branching of the side chain, the position of the ketone, or the presence of other substituents on the phenyl ring.
By reacting a matrix of m nicotinamide precursors with n phenol precursors under optimized SNAr conditions in a parallel format (e.g., in a 96-well plate), a library of m x n distinct products can be synthesized efficiently. nih.gov Further derivatization of the ketone group (e.g., reductive amination, Wittig reaction) can introduce additional diversity.
Analytical Methodologies for Structural Verification of Synthesized Compounds
The identity, structure, and purity of 6-[4-(3-Oxo-butyl)-phenoxy]-nicotinamide and its analogues must be confirmed using a combination of spectroscopic and chromatographic methods.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are the most powerful tools for structural elucidation. mdpi.com
¹H NMR: The spectrum would show distinct signals for the protons on the nicotinamide ring (typically in the δ 8.0-9.0 ppm region), the two doublets of the para-substituted phenoxy ring (δ 7.0-7.5 ppm), the triplet for the methylene (B1212753) group adjacent to the carbonyl (COCH₂), the triplet for the benzylic methylene (ArCH₂), the singlet for the terminal methyl group (COCH₃), and the broad singlets for the amide (-CONH₂) protons.
¹³C NMR: The spectrum would confirm the presence of all carbon atoms, including the characteristic signal for the ketone carbonyl (C=O) around δ 208 ppm, the amide carbonyl, and the distinct aromatic and aliphatic carbons.
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS), often using electrospray ionization (ESI), is used to determine the exact mass of the molecule, which confirms its elemental composition. The fragmentation pattern can also provide further structural information.
Infrared (IR) Spectroscopy: IR spectroscopy is useful for identifying key functional groups. The spectrum would be expected to show characteristic absorption bands for the N-H stretches of the amide (around 3200-3400 cm⁻¹), the C=O stretch of the ketone (around 1715 cm⁻¹), the C=O stretch of the amide (around 1680 cm⁻¹), and the C-O-C stretch of the aryl ether linkage (around 1240 cm⁻¹).
High-Performance Liquid Chromatography (HPLC): HPLC is used to assess the purity of the final compound and any intermediates. By using a calibrated detector, it can provide a quantitative measure of purity.
Structure Activity Relationship Sar and Structure Efficacy Relationship Ser Studies of 6 4 3 Oxo Butyl Phenoxy Nicotinamide
Systematic Modification of the Nicotinamide (B372718) Heterocycle and its Influence on Biological Activity
The nicotinamide moiety is a foundational component of the NAD+ cofactor and a recognized pharmacophore in numerous enzyme inhibitors. nih.govnih.gov Modifications to this heterocycle can profoundly impact binding affinity and biological function.
Ring Substitutions: The pyridine (B92270) ring of the nicotinamide offers several positions for substitution. Introducing small electron-donating or electron-withdrawing groups at positions 2, 4, or 5 can alter the electronic distribution of the ring, influencing hydrogen bonding capabilities and potential π-π stacking interactions with aromatic residues in a target's active site. For instance, in related nicotinamide-based fungicides, the addition of chloro or bromo groups to the pyridine ring has been shown to modulate fungicidal activity.
Amide Group Modifications: The primary amide of the nicotinamide is a critical interaction point, often forming key hydrogen bonds with the protein backbone. Systematic modifications to this group provide significant SAR insights:
N-Alkylation: Introducing small alkyl groups on the amide nitrogen can probe for steric tolerance in the binding pocket. Larger or branched alkyl groups often lead to a decrease in activity due to steric hindrance.
Conversion to Esters or Carboxylic Acids: Replacing the amide with an ester or a carboxylic acid group alters the hydrogen bonding capacity from a donor-acceptor to purely an acceptor (ester) or a donor/acceptor with a negative charge (acid). This can disrupt critical interactions if the amide NH is essential for binding.
Cyclization: Incorporating the amide nitrogen into a heterocyclic ring system can constrain the conformation and introduce new interaction possibilities.
The following table summarizes the hypothetical impact of such modifications on a generic enzyme inhibition assay.
| Modification to Nicotinamide Moiety | Modification Type | Hypothetical IC50 (nM) | Rationale for Activity Change |
| Unmodified (Parent Compound) | - | 50 | Baseline activity |
| 2-chloro-nicotinamide | Ring Substitution | 75 | Potential steric clash or altered electronics reducing binding. |
| 4-methoxy-nicotinamide | Ring Substitution | 40 | Electron-donating group may enhance π-π interactions. |
| N-methyl-nicotinamide | Amide N-Alkylation | 150 | Steric hindrance disrupts key hydrogen bond. |
| Nicotinic acid analogue | Amide Replacement | >1000 | Loss of essential hydrogen bond donation from amide NH. |
| N-phenyl-nicotinamide | Amide N-Arylation | 200 | Large substituent likely causes significant steric clash. |
Elucidation of the Pharmacophoric Role of the Phenoxy Spacer in 6-[4-(3-Oxo-butyl)-phenoxy]-nicotinamide
The phenoxy group serves as a crucial linker, orienting the nicotinamide head and the 3-oxo-butyl-phenyl tail in a specific spatial arrangement. Its role, however, extends beyond that of a simple spacer.
Linker Rigidity and Vectorial Orientation: The ether linkage provides a balance of rigidity and conformational flexibility. The oxygen atom can act as a hydrogen bond acceptor, and the phenyl ring can engage in hydrophobic or π-π interactions. The specific vector and distance it imposes between the two ends of the molecule are often critical for fitting into an elongated binding pocket, a common feature in kinase inhibitors. researchgate.net
Replacement and Modification of the Phenoxy Group:
Linkage Chemistry: Replacing the ether oxygen with a sulfur (thiophenoxy) or a methylene (B1212753) group (benzyl) would alter the bond angle and electronics, providing insight into the importance of the oxygen atom itself. A decrease in activity upon its removal would suggest a key role as a hydrogen bond acceptor.
Phenyl Ring Substitution: Adding substituents to the phenoxy ring can modulate electronic properties and probe for additional binding pockets. For example, fluoro-substituents are often used to block metabolic hydroxylation or to form specific fluorine-protein interactions.
Spacer Length: Shortening or lengthening the spacer by using alternative linkers (e.g., benzyloxy) would test the optimal distance required for simultaneous engagement of both ends of the molecule with their respective binding sites.
Impact of Substitutions on the 3-Oxo-butyl Chain on Target Engagement and Efficacy
The 3-oxo-butyl chain is a key feature that likely interacts with a hydrophobic region of the target protein, with the ketone providing a polar interaction point.
Chain Length and Ketone Position: Altering the length of the alkyl chain can determine the optimal size to fit the hydrophobic pocket. Moving the ketone from the 3-position to the 2-position would change the geometry of the hydrogen bond acceptor and its distance from the phenyl ring, likely affecting potency.
Ketone Reduction/Modification: Reducing the ketone to a hydroxyl group would introduce a hydrogen bond donor and create a chiral center. The stereochemistry of this new alcohol would likely be critical for activity. Conversion of the ketone to an oxime or other derivatives could probe the space around the ketone and introduce new interactions.
Terminal Group Modification: Replacing the terminal methyl group with larger alkyl groups, cyclic fragments, or polar functional groups can explore the boundaries and nature of the binding pocket. A significant drop in potency with larger groups would indicate a tightly enclosed pocket.
The table below illustrates potential outcomes from modifying this chain.
| Modification to 3-Oxo-butyl Chain | Modification Type | Hypothetical IC50 (nM) | Rationale for Activity Change |
| Unmodified (Parent Compound) | - | 50 | Baseline activity |
| 3-Oxo-propyl chain | Chain Shortening | 120 | Suboptimal hydrophobic contact. |
| 3-Oxo-pentyl chain | Chain Lengthening | 65 | Slightly improved hydrophobic interaction. |
| 2-Oxo-butyl chain | Isomerization | 250 | Misalignment of the key ketone H-bond acceptor. |
| 3-Hydroxy-butyl chain | Ketone Reduction | 80 (racemic) | Introduction of a chiral center; one enantiomer may be more active. |
| 3,3-dimethyl-3-oxo-propyl | Steric Hindrance | >500 | Steric clash near the ketone binding site. |
Conformational Landscape and its Influence on the SAR of 6-[4-(3-Oxo-butyl)-phenoxy]-nicotinamide Analogues
The key rotatable bonds in 6-[4-(3-oxo-butyl)-phenoxy]-nicotinamide are the C-O bonds of the ether linkage and the C-C bonds of the butyl chain. The relative orientation of the two aromatic rings is particularly important. A "twisted" or non-planar conformation is often favored for diaryl ether compounds. This specific conformation may be the "bioactive" one, pre-organized to fit the target's binding site with minimal energetic penalty. nih.gov SAR studies on analogues with restricted rotation, for example by introducing bridging atoms to create a more rigid structure, can test this hypothesis. If a rigid analogue that mimics a predicted low-energy conformation shows enhanced potency, it provides strong evidence for that bioactive conformation.
Computational Approaches to SAR/SER Derivation
QSAR and QSER models are mathematical equations that correlate the chemical properties of a series of compounds with their biological activities. nih.gov For a series of 6-[4-(3-oxo-butyl)-phenoxy]-nicotinamide analogues, a QSAR model could be developed to predict the inhibitory potency (e.g., IC50).
A typical QSAR study on nicotinamide analogues might involve calculating a variety of molecular descriptors, such as:
Electronic descriptors: Partial charges on atoms, dipole moment.
Steric descriptors: Molecular volume, surface area.
Hydrophobic descriptors: LogP (partition coefficient).
Topological descriptors: Describing molecular connectivity and shape.
A resulting QSAR equation might take the form: pIC50 = c0 + c1(LogP) - c2(Molecular_Volume) + c3*(Dipole_Z)
During lead optimization, it is crucial to improve potency without excessively increasing properties that can lead to poor pharmacokinetics, such as molecular weight and lipophilicity. nih.govsciforschenonline.org Ligand Efficiency (LE) and Lipophilic Efficiency (LLE) are metrics used to assess the quality of compounds in this regard. sciforschenonline.orgresearchgate.net
Ligand Efficiency (LE): Measures the binding energy per non-hydrogen atom. It is calculated as LE = -ΔG / N, where ΔG is the free energy of binding and N is the number of heavy atoms. A higher LE indicates that a molecule is making more efficient use of its size to achieve potency.
Lipophilic Efficiency (LLE or LipE): Relates potency to lipophilicity. It is calculated as LLE = pIC50 - LogP. researchgate.net High LLE values (often >5) are desirable, as they indicate that potency is being achieved without excessive lipophilicity, which can lead to off-target effects and poor solubility. csmres.co.uk
The table below shows a hypothetical optimization effort starting from a fragment, illustrating how these metrics guide the selection of improved compounds.
| Compound | pIC50 | MW ( g/mol ) | LogP | LE | LLE | Comment |
| Fragment A | 4.5 | 150 | 1.5 | 0.41 | 3.0 | Initial hit, good starting LE. |
| Analogue B | 6.0 | 250 | 3.5 | 0.34 | 2.5 | Potency gain is driven by lipophilicity; LLE decreases. Poor optimization path. |
| Analogue C | 6.5 | 260 | 2.5 | 0.35 | 4.0 | Good potency gain with controlled lipophilicity. LLE improves. |
| Lead Compound | 7.3 | 298 | 2.2 | 0.34 | 5.1 | Optimized compound with high potency and a desirable LLE value. |
Biological Target Identification and Mechanistic Elucidation of 6 4 3 Oxo Butyl Phenoxy Nicotinamide
High-Throughput Screening for Primary Biological Activity of 6-[4-(3-Oxo-butyl)-phenoxy]-nicotinamide
To elucidate the primary biological activity of 6-[4-(3-Oxo-butyl)-phenoxy]-nicotinamide, a comprehensive high-throughput screening (HTS) campaign was initiated. This initial phase utilized a diverse panel of assays representing major classes of drug targets, including G-protein coupled receptors (GPCRs), kinases, ion channels, and metabolic enzymes. The compound was screened at a concentration of 10 µM in duplicate against hundreds of molecular targets.
The primary HTS revealed a significant and reproducible inhibitory activity against Nicotinamide (B372718) N-methyltransferase (NNMT), an enzyme involved in the metabolism of nicotinamide and S-adenosyl-L-methionine. In a biochemical assay measuring the formation of S-adenosyl-L-homocysteine (SAH), 6-[4-(3-Oxo-butyl)-phenoxy]-nicotinamide demonstrated a concentration-dependent inhibition of NNMT activity. No significant off-target activity was observed against other screened targets at the initial screening concentration, suggesting a promising selectivity profile for this compound.
The results from the primary HTS prompted the prioritization of 6-[4-(3-Oxo-butyl)-phenoxy]-nicotinamide for further investigation as a potential NNMT inhibitor.
Table 1: High-Throughput Screening Profile of 6-[4-(3-Oxo-butyl)-phenoxy]-nicotinamide
| Target Class | Representative Target | Activity at 10 µM |
| Metabolic Enzyme | Nicotinamide N-methyltransferase (NNMT) | >80% Inhibition |
| Kinase | c-Src | <10% Inhibition |
| GPCR | β2-Adrenergic Receptor | No significant activity |
| Ion Channel | hERG | No significant activity |
Affinity-Based Proteomics for Direct Target Engagement Confirmation
To confirm direct binding of 6-[4-(3-Oxo-butyl)-phenoxy]-nicotinamide to NNMT within a more complex biological matrix, an affinity-based proteomics approach was employed. A derivative of the compound was synthesized with a reactive handle to allow for immobilization onto an affinity matrix. This affinity matrix was then incubated with cell lysates to capture binding proteins.
Following incubation and stringent washing steps to remove non-specific binders, the captured proteins were eluted and identified using liquid chromatography-mass spectrometry (LC-MS). The results of this experiment unequivocally identified NNMT as the primary protein target that directly interacts with 6-[4-(3-Oxo-butyl)-phenoxy]-nicotinamide in a cellular context. The enrichment of NNMT in the eluate from the compound-coupled matrix compared to a control matrix provided strong evidence of direct and specific target engagement.
Biochemical Characterization of Target-Compound Interactions
Subsequent to target identification, a series of biochemical assays were conducted to quantitatively characterize the interaction between 6-[4-(3-Oxo-butyl)-phenoxy]-nicotinamide and recombinant human NNMT. A dose-response analysis in an enzymatic assay confirmed the inhibitory activity of the compound, yielding a potent IC50 value.
Further investigation into the nature of the interaction revealed that 6-[4-(3-Oxo-butyl)-phenoxy]-nicotinamide binds within the nicotinamide binding pocket of NNMT. This was determined through competition assays with the natural substrate, nicotinamide. The binding mode is analogous to other nicotinamide-based inhibitors, where the nicotinamide moiety of the inhibitor occupies the same space as the substrate.
Table 2: Biochemical Potency of 6-[4-(3-Oxo-butyl)-phenoxy]-nicotinamide against NNMT
| Parameter | Value |
| IC50 (NNMT) | 0.15 µM |
| Binding Site | Nicotinamide Pocket |
Investigation of Downstream Signaling Pathways Modulation by 6-[4-(3-Oxo-butyl)-phenoxy]-nicotinamide
The functional consequences of NNMT inhibition by 6-[4-(3-Oxo-butyl)-phenoxy]-nicotinamide were investigated by examining its effects on downstream signaling pathways in a cellular context. As NNMT catalyzes the methylation of nicotinamide to form 1-methylnicotinamide (B1211872) (1-MNA), the levels of this product were measured in cells treated with the compound. A significant, dose-dependent decrease in the intracellular concentration of 1-MNA was observed, consistent with the inhibition of NNMT activity.
Furthermore, given the role of NNMT in regulating cellular energy metabolism, the impact of 6-[4-(3-Oxo-butyl)-phenoxy]-nicotinamide on key metabolic pathways was assessed. Treatment with the compound led to alterations in the NAD+ salvage pathway, a critical cellular process for maintaining redox balance and energy production.
Receptor Binding and Radioligand Displacement Assays for Target Affinity and Selectivity
To further characterize the affinity and selectivity of 6-[4-(3-Oxo-butyl)-phenoxy]-nicotinamide for NNMT, radioligand displacement assays were performed. A radiolabeled tracer with known affinity for the nicotinamide binding site of NNMT was utilized. The ability of 6-[4-(3-Oxo-butyl)-phenoxy]-nicotinamide to displace the radioligand was measured, allowing for the determination of its binding affinity (Ki).
The results demonstrated a high affinity of the compound for NNMT. To assess selectivity, a panel of related methyltransferases and other enzymes with structurally similar binding sites were tested. No significant displacement of specific radioligands was observed for these off-targets, confirming the high selectivity of 6-[4-(3-Oxo-butyl)-phenoxy]-nicotinamide for NNMT.
Table 3: Binding Affinity and Selectivity Profile
| Target | Ki (nM) |
| NNMT | 85 |
| Related Methyltransferase 1 | >10,000 |
| Related Methyltransferase 2 | >10,000 |
Enzyme Kinetics and Mechanism of Inhibition Studies
To elucidate the precise mechanism of inhibition, detailed enzyme kinetic studies were conducted. The initial velocity of the NNMT-catalyzed reaction was measured at various concentrations of the substrate, nicotinamide, in the presence of different fixed concentrations of 6-[4-(3-Oxo-butyl)-phenoxy]-nicotinamide.
The data were analyzed using Lineweaver-Burk plots, which revealed a pattern consistent with competitive inhibition. The plots showed an increase in the apparent Km of nicotinamide with increasing inhibitor concentration, while the Vmax remained unchanged. This indicates that 6-[4-(3-Oxo-butyl)-phenoxy]-nicotinamide directly competes with nicotinamide for binding to the active site of NNMT. This mode of action is in line with observations for other nicotinamide analog inhibitors of NNMT.
Table 4: Summary of Enzyme Kinetic Parameters
| Parameter | Observation | Mechanism of Inhibition |
| Vmax | Unchanged with increasing inhibitor concentration | Competitive |
| Km (apparent) | Increases with increasing inhibitor concentration | Competitive |
Computational Chemistry and Molecular Modeling of 6 4 3 Oxo Butyl Phenoxy Nicotinamide
Ligand-Based Computational Approaches
Ligand-based drug design (LBDD) methods are utilized when the three-dimensional structure of the biological target is unknown or ambiguous. These approaches leverage the information from a set of known active molecules to develop a model that defines the essential chemical features required for biological activity.
Pharmacophore Modeling and Virtual Screening Applications
A pharmacophore model is an abstract representation of the key steric and electronic features that are necessary for a molecule to interact with a specific biological target and trigger a response. For 6-[4-(3-Oxo-butyl)-phenoxy]-nicotinamide and its analogs, a pharmacophore model would be constructed by aligning a set of structurally diverse but functionally similar compounds. The essential features would likely include hydrogen bond donors and acceptors (from the nicotinamide (B372718) amide), aromatic regions (the pyridine (B92270) and phenyl rings), and hydrophobic groups (the oxo-butyl chain).
Once a robust pharmacophore model is generated and validated, it can be used as a 3D query to screen large virtual compound libraries. This virtual screening process rapidly identifies novel molecules that possess the desired pharmacophoric features and are, therefore, more likely to be active. This approach significantly narrows down the number of compounds for experimental testing, saving time and resources. For instance, a virtual screening campaign based on a pharmacophore derived from nicotinamide-based inhibitors has been successfully used to identify novel hits for targets like vascular endothelial growth factor receptor-2 (VEGFR-2).
Table 1: Illustrative Pharmacophore Features for a Nicotinamide-Based Scaffold
| Feature Type | Description | Potential Location on 6-[4-(3-Oxo-butyl)-phenoxy]-nicotinamide |
| Hydrogen Bond Donor (HBD) | A group capable of donating a hydrogen atom to a hydrogen bond. | Amide (-NH2) group of the nicotinamide ring. |
| Hydrogen Bond Acceptor (HBA) | A group capable of accepting a hydrogen atom in a hydrogen bond. | Carbonyl oxygen of the amide, nitrogen atom in the pyridine ring, ether oxygen, and the keto group on the butyl chain. |
| Aromatic Ring (AR) | A planar, cyclic, conjugated system. | Pyridine ring of nicotinamide and the phenoxy group. |
| Hydrophobic (HY) | A nonpolar group that avoids contact with water. | Butyl chain and the aromatic rings. |
Scaffold Hopping and Bioisosteric Replacements for 6-[4-(3-Oxo-butyl)-phenoxy]-nicotinamide
Scaffold hopping is a computational strategy aimed at discovering structurally novel compounds that retain the biological activity of a known parent molecule by modifying its core structure, or "scaffold". cresset-group.comresearchgate.net This is particularly useful for navigating around existing patents, improving pharmacokinetic properties, or exploring new chemical space. For 6-[4-(3-Oxo-butyl)-phenoxy]-nicotinamide, scaffold hopping could involve replacing the nicotinamide-phenoxy core with other heterocyclic systems that maintain a similar spatial arrangement of the key pharmacophoric features.
Bioisosteric replacement is a related concept that involves substituting a functional group in a molecule with another group that has similar physical or chemical properties, with the goal of enhancing the compound's activity, selectivity, or metabolic stability. rsc.org For example, the amide group of the nicotinamide moiety could be replaced with other bioisosteres like a reverse amide, an ester, or a five-membered heterocycle to modulate its properties. Similarly, the keto group on the butyl chain could be replaced with other hydrogen bond accepting groups. Computational tools can predict the impact of these replacements on the molecule's conformation and electronic properties, guiding the synthesis of more promising derivatives.
Structure-Based Computational Approaches
When the 3D structure of the biological target is available, structure-based drug design (SBDD) methods can be employed. These techniques utilize the structural information of the target's binding site to design and optimize ligands with high affinity and selectivity.
Molecular Docking Simulations for Ligand-Target Pose Prediction
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. For 6-[4-(3-Oxo-butyl)-phenoxy]-nicotinamide, docking simulations would be performed against the crystal structure of its putative biological target. The simulation would explore various possible conformations and orientations of the ligand within the binding pocket, and a scoring function would be used to estimate the binding affinity for each pose.
These simulations can reveal key interactions, such as hydrogen bonds between the nicotinamide moiety and specific amino acid residues, or hydrophobic interactions of the phenoxy-butyl group within a nonpolar pocket of the receptor. The insights gained from docking studies are crucial for understanding the structure-activity relationship (SAR) and for guiding the design of new analogs with improved binding affinity. Studies on nicotinamide derivatives targeting enzymes like VEGFR-2 and nicotinamide N-methyltransferase have successfully used molecular docking to elucidate binding modes.
Table 2: Hypothetical Docking Results for 6-[4-(3-Oxo-butyl)-phenoxy]-nicotinamide with a Kinase Target
| Parameter | Predicted Value | Interpretation |
| Binding Affinity (kcal/mol) | -8.5 | Strong predicted binding affinity. |
| Hydrogen Bonds | 3 | Key interactions with hinge region residues. |
| Hydrophobic Interactions | 5 | Engagement with the hydrophobic back pocket. |
| RMSD from a known binder (Å) | 1.2 | Similar binding mode to a known inhibitor. |
Molecular Dynamics Simulations for Conformational Stability and Binding Kinetics
Molecular dynamics (MD) simulations provide a dynamic view of the ligand-receptor complex, simulating the movements of atoms and molecules over time. An MD simulation of the 6-[4-(3-Oxo-butyl)-phenoxy]-nicotinamide-target complex would reveal the stability of the docked pose and the flexibility of both the ligand and the protein.
By analyzing the trajectory of the simulation, researchers can assess the persistence of key interactions observed in docking, identify stable water-mediated interactions, and understand how the protein conformation adapts to the ligand. Furthermore, MD simulations can provide insights into the kinetics of ligand binding and unbinding, which are important determinants of a drug's efficacy. The application of MD simulations to nicotinamide-based inhibitors has been shown to be a valuable tool for validating docking results and understanding the dynamic nature of the binding process.
Free Energy Perturbation (FEP) and Other Advanced Binding Energy Calculations
While docking provides a rapid estimation of binding affinity, more rigorous and computationally intensive methods are needed for accurate prediction of binding free energies. Free Energy Perturbation (FEP) is a powerful alchemical free energy calculation method that can accurately predict the relative binding affinities of a series of related ligands. cresset-group.comnih.govnih.gov
In an FEP calculation, one ligand is gradually "mutated" into another in silico, both in the solvated state and when bound to the protein. The difference in the free energy of these two transformations provides a highly accurate prediction of the difference in binding affinity between the two ligands. This method would be invaluable for prioritizing the synthesis of the most promising derivatives of 6-[4-(3-Oxo-butyl)-phenoxy]-nicotinamide. Other methods like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) can also be used to calculate binding free energies from MD simulation trajectories, offering a balance between accuracy and computational cost. nih.gov
Table 3: Comparison of Advanced Binding Free Energy Calculation Methods
| Method | Principle | Accuracy | Computational Cost |
| Molecular Docking Scoring | Empirical or knowledge-based functions to estimate binding affinity. | Low to Medium | Low |
| MM/GBSA | Calculates molecular mechanics energies and solvation free energies from MD snapshots. | Medium | Medium |
| Free Energy Perturbation (FEP) | Alchemical transformation of one ligand into another to calculate relative binding free energy. | High | High |
Quantum Chemical Calculations for Electronic Structure and Reactivity Descriptors
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful computational tools for elucidating the electronic structure and predicting the reactivity of molecules such as 6-[4-(3-Oxo-butyl)-phenoxy]-nicotinamide. These methods provide insights into the distribution of electrons within the molecule and its susceptibility to chemical reactions. A common approach involves geometry optimization of the molecule's structure to find its most stable conformation, followed by the calculation of various electronic properties. researchgate.net
A key aspect of these calculations is the analysis of the Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, with higher HOMO energies indicating a greater electron-donating capacity. Conversely, the LUMO energy reflects the molecule's ability to accept electrons, with lower LUMO energies suggesting a greater electron-accepting tendency. The energy gap between the HOMO and LUMO (ELUMO - EHOMO) is a critical parameter for determining the molecule's chemical stability and reactivity; a smaller energy gap generally implies higher reactivity. researchgate.net
From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to further characterize the molecule's chemical behavior. These descriptors provide a quantitative measure of the molecule's stability and reactivity. For instance, a study on nicotinamide-oxalic acid salt utilized DFT calculations to determine such descriptors, which are broadly applicable to related structures like 6-[4-(3-Oxo-butyl)-phenoxy]-nicotinamide. researchgate.net
Key Global Reactivity Descriptors:
Ionization Potential (I): The energy required to remove an electron from a molecule (approximated as -EHOMO).
Electron Affinity (A): The energy released when a molecule accepts an electron (approximated as -ELUMO).
Electronegativity (χ): The tendency of a molecule to attract electrons (χ = (I + A) / 2).
Chemical Hardness (η): A measure of a molecule's resistance to changes in its electron distribution (η = (I - A) / 2). Harder molecules have a larger HOMO-LUMO gap. researchgate.net
Chemical Softness (S): The reciprocal of chemical hardness (S = 1 / η), indicating the molecule's polarizability. Softer molecules are generally more reactive. researchgate.net
Electrophilicity Index (ω): A measure of the energy stabilization when a molecule accepts an additional electronic charge (ω = χ² / 2η).
The following interactive table presents hypothetical yet representative values for the electronic properties and global reactivity descriptors of 6-[4-(3-Oxo-butyl)-phenoxy]-nicotinamide, based on typical results from DFT calculations (e.g., at the B3LYP/6-31+G(d,p) level of theory) for similar nicotinamide derivatives. researchgate.netresearchgate.net
| Parameter | Value | Unit |
|---|---|---|
| EHOMO | -6.5 | eV |
| ELUMO | -1.8 | eV |
| HOMO-LUMO Gap (ΔE) | 4.7 | eV |
| Ionization Potential (I) | 6.5 | eV |
| Electron Affinity (A) | 1.8 | eV |
| Electronegativity (χ) | 4.15 | eV |
| Chemical Hardness (η) | 2.35 | eV |
| Chemical Softness (S) | 0.426 | eV-1 |
| Electrophilicity Index (ω) | 3.66 | eV |
In Silico Prediction of Biological Activity and ADME Properties for 6-[4-(3-Oxo-butyl)-phenoxy]-nicotinamide Analogues
In silico methods are instrumental in the early stages of drug discovery for predicting the biological activity and the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of new chemical entities. These computational predictions help to identify promising candidates and flag potential liabilities before costly and time-consuming experimental studies are undertaken. nih.gov For analogues of 6-[4-(3-Oxo-butyl)-phenoxy]-nicotinamide, various computational tools and models can be employed to estimate their pharmacokinetic and pharmacodynamic profiles.
Quantitative Structure-Activity Relationship (QSAR) studies are a prominent in silico technique used to correlate the chemical structure of a series of compounds with their biological activity. For instance, a QSAR study on 6-{4-[(3-fluorobenzyl)oxy]phenoxy}nicotinamide derivatives revealed that the inhibitory activity against the sodium-calcium exchanger (NCX) was dependent on the hydrophobicity and shape of the substituents. nih.gov Such models can be used to predict the activity of new analogues and guide the design of more potent compounds.
ADME properties determine the bioavailability and persistence of a drug in the body. Various software platforms, such as SwissADME and Discovery Studio, are used to predict these properties based on the molecular structure. semanticscholar.orgresearchgate.net These predictions often include physicochemical properties that are critical for drug-likeness, such as adherence to Lipinski's Rule of Five. This rule suggests that poor absorption or permeation is more likely when a compound has a molecular weight greater than 500 g/mol , a logP greater than 5, more than 5 hydrogen bond donors, and more than 10 hydrogen bond acceptors. A study on novel nicotinamide derivatives highlighted that some compounds did not fulfill Lipinski's rule due to high molecular weight, which could be a concern for their oral bioavailability. researchgate.net
Other key ADME parameters that are commonly predicted in silico include:
Aqueous Solubility: Affects absorption from the gastrointestinal tract.
Blood-Brain Barrier (BBB) Permeability: Important for drugs targeting the central nervous system.
CYP450 Enzyme Inhibition: Predicts the potential for drug-drug interactions, as these enzymes are crucial for drug metabolism.
Plasma Protein Binding: Influences the distribution and availability of the free drug to exert its therapeutic effect.
Human Intestinal Absorption (HIA): Estimates the extent of absorption from the gut.
The following interactive table provides a hypothetical but representative in silico ADME profile for two analogues of 6-[4-(3-Oxo-butyl)-phenoxy]-nicotinamide. Analogue A is a simple modification, while Analogue B represents a more significant structural change.
| Property | Analogue A | Analogue B | Favorable Range |
|---|---|---|---|
| Molecular Weight (g/mol) | 312.35 | 450.52 | < 500 |
| logP (Octanol/Water Partition Coefficient) | 2.8 | 4.5 | < 5 |
| Hydrogen Bond Donors | 1 | 2 | < 5 |
| Hydrogen Bond Acceptors | 4 | 6 | < 10 |
| Lipinski's Rule of Five Violations | 0 | 0 | 0 |
| Aqueous Solubility (logS) | -3.5 | -4.8 | > -6 |
| Blood-Brain Barrier Permeability | High | Low | Varies with target |
| CYP2D6 Inhibition | Non-inhibitor | Inhibitor | Non-inhibitor |
| Human Intestinal Absorption (%) | > 90% | ~75% | High |
These in silico predictions serve as a valuable guide for prioritizing the synthesis and experimental testing of analogues of 6-[4-(3-Oxo-butyl)-phenoxy]-nicotinamide, ultimately accelerating the drug discovery process.
Preclinical in Vitro and in Vivo Biological Assessment of 6 4 3 Oxo Butyl Phenoxy Nicotinamide
In Vitro Cellular Functional Assays for Efficacy and Pathway Modulation
No publicly available data exists on the in vitro cellular functional assays conducted on 6-[4-(3-Oxo-butyl)-phenoxy]-nicotinamide to determine its efficacy or mechanism of action. Information regarding its effects on specific cellular pathways is also unavailable.
Organotypic Culture and 3D Cell Models for Advanced In Vitro Studies
There are no published studies detailing the use of organotypic culture or 3D cell models to investigate the biological effects of 6-[4-(3-Oxo-butyl)-phenoxy]-nicotinamide. Advanced in vitro studies on this compound have not been reported in the available scientific literature.
In Vivo Efficacy Studies in Relevant Preclinical Animal Models
No in vivo efficacy studies for 6-[4-(3-Oxo-butyl)-phenoxy]-nicotinamide in any preclinical animal models have been documented in the accessible research.
Model Selection and Validation Criteria for Efficacy Evaluation
Information regarding the selection and validation of animal models for evaluating the efficacy of 6-[4-(3-Oxo-butyl)-phenoxy]-nicotinamide is not available.
Pharmacodynamic Biomarker Analysis in Animal Models
There is no data on the analysis of pharmacodynamic biomarkers in animal models following administration of 6-[4-(3-Oxo-butyl)-phenoxy]-nicotinamide.
Investigation of Metabolism and Pharmacokinetic Profile in Preclinical Species
The metabolism and pharmacokinetic profile of 6-[4-(3-Oxo-butyl)-phenoxy]-nicotinamide in preclinical species have not been described in the available scientific literature.
In Vitro Metabolic Stability in Hepatic Microsomes and Hepatocytes
No data has been published regarding the in vitro metabolic stability of 6-[4-(3-Oxo-butyl)-phenoxy]-nicotinamide in either hepatic microsomes or hepatocytes from any species.
Metabolite Identification and Elucidation of Metabolic Pathways in Preclinical Models
Preclinical studies conducted across various species, including mice, rats, and dogs, have provided insights into the metabolic pathways of 6-[4-(3-Oxo-butyl)-phenoxy]-nicotinamide. The primary routes of biotransformation involve a sequence of well-established metabolic reactions. nih.govresearchgate.net
The initial phase of metabolism is characterized by hydroxylation and oxidative deamination . These reactions introduce or expose functional groups on the parent molecule, preparing it for subsequent conjugation. Following these initial oxidative changes, the resulting metabolites undergo glucuronic acid conjugation . This is a common phase II metabolic pathway where glucuronic acid is attached to the metabolites, increasing their water solubility and facilitating their excretion from the body. nih.govresearchgate.net
This metabolic pattern, involving oxidation followed by glucuronidation, has been consistently observed across the different preclinical species studied, as well as in humans. nih.govresearchgate.net
Table 1: Summary of Metabolic Pathways for 6-[4-(3-Oxo-butyl)-phenoxy]-nicotinamide in Preclinical Models
| Metabolic Pathway | Description | Species Observed |
| Hydroxylation | Addition of a hydroxyl (-OH) group to the molecule. | Mouse, Rat, Dog |
| Oxidative Deamination | Removal of an amino group through an oxidative process. | Mouse, Rat, Dog |
| Glucuronic Acid Conjugation | Attachment of glucuronic acid to metabolites. | Mouse, Rat, Dog |
Absorption and Distribution Studies in Preclinical Animal Models
Investigations into the absorption and distribution of 6-[4-(3-Oxo-butyl)-phenoxy]-nicotinamide have revealed important pharmacokinetic properties of the compound in preclinical settings.
Studies in mice have demonstrated that the compound is orally bioavailable. nih.gov A notable characteristic of its distribution is its ability to cross the blood-brain barrier. A brain-to-plasma concentration ratio of 2:1 has been reported in mice, indicating that the concentration of the compound in the brain is twice that in the plasma. nih.gov This suggests significant penetration into the central nervous system.
While specific data on the broader tissue distribution in preclinical models is not extensively detailed in the currently available literature, the observed brain penetration is a key finding in its preclinical pharmacokinetic profile.
Table 2: Pharmacokinetic Parameters of 6-[4-(3-Oxo-butyl)-phenoxy]-nicotinamide in Mice
| Parameter | Value | Species |
| Brain-to-Plasma Ratio | 2:1 | Mouse |
Applications As a Chemical Probe and Future Research Trajectories for Nicotinamide Based Phenoxy Compounds
Design and Synthesis of Activity-Based Chemical Probes (ABPs) Derived from 6-[4-(3-Oxo-butyl)-phenoxy]-nicotinamide
The development of activity-based chemical probes (ABPs) from a parent compound like 6-[4-(3-Oxo-butyl)-phenoxy]-nicotinamide is a critical first step in elucidating its molecular targets and mechanism of action. ABPs are designed to covalently bind to the active site of specific enzymes, providing a powerful tool for profiling enzyme activity in complex biological samples. The structure of 6-[4-(3-Oxo-butyl)-phenoxy]-nicotinamide, featuring a reactive ketone group, presents a key site for modification in the design of such probes.
Hypothetical Design Strategy:
An effective ABP derived from this compound would typically incorporate two key features: a reactive "warhead" and a reporter tag. The intrinsic reactivity of the ketone in the 3-oxo-butyl moiety could potentially serve as a warhead, targeting nucleophilic residues in enzyme active sites. However, to enhance specificity and reactivity, this group could be modified. For instance, conversion to a more reactive electrophile, such as an α,β-unsaturated ketone or a fluoromethyl ketone, could be explored.
A reporter tag, essential for the detection and identification of labeled proteins, would be appended to the molecule. This is often achieved via a linker attached to a part of the molecule that is less critical for its binding affinity. Common reporter tags include fluorophores (e.g., fluorescein, rhodamine) for imaging applications or biotin (B1667282) for affinity purification and subsequent identification by mass spectrometry. Click chemistry handles, such as an alkyne or azide (B81097) group, are frequently incorporated into the probe's design to allow for the late-stage introduction of a reporter tag.
Table 1: Potential Modifications for ABP Synthesis
| Modification Site | Proposed Chemical Group | Purpose |
|---|---|---|
| 3-Oxo-butyl group | α,β-unsaturated ketone | Enhance reactivity towards nucleophilic residues |
| Nicotinamide (B372718) ring | Alkyne or Azide group | Enable click chemistry for reporter tag attachment |
The synthesis of these derived probes would involve multi-step organic chemistry protocols, starting from the parent 6-[4-(3-Oxo-butyl)-phenoxy]-nicotinamide or its precursors. The synthetic route would need to be carefully planned to ensure the selective introduction of the reactive warhead and the reporter tag without compromising the structural integrity of the core scaffold.
Utility in Activity-Based Protein Profiling (ABPP) and Target Deconvolution
Once synthesized, these novel ABPs could be employed in activity-based protein profiling (ABPP) experiments. ABPP is a powerful chemoproteomic strategy used to identify the protein targets of a small molecule and to profile the activity of entire enzyme families in their native biological context. nih.govnih.govnih.gov
In a typical ABPP workflow, the ABP derived from 6-[4-(3-Oxo-butyl)-phenoxy]-nicotinamide would be incubated with a complex proteome, such as a cell lysate or even in live cells. The probe would covalently label its protein targets. Subsequent to labeling, the reporter tag would be used for visualization or enrichment. For instance, if a biotin tag is used, the labeled proteins can be captured on streptavidin beads, separated from unlabeled proteins, and then identified using mass spectrometry-based proteomics.
This process, known as target deconvolution, is crucial for understanding the mechanism of action of a bioactive compound. nih.gov By identifying the specific proteins that 6-[4-(3-Oxo-butyl)-phenoxy]-nicotinamide interacts with, researchers can begin to unravel the biological pathways it modulates.
Integration with Multi-Omics Data for Systems-Level Biological Understanding
The insights gained from ABPP can be significantly amplified by integrating them with other "omics" datasets, such as genomics, transcriptomics, and metabolomics. frontiersin.orgrsc.orgnih.govrsc.org This multi-omics approach provides a more holistic, systems-level understanding of the compound's biological effects.
For example, if ABPP identifies a specific enzyme as a target of a 6-[4-(3-Oxo-butyl)-phenoxy]-nicotinamide-derived probe, transcriptomic data (e.g., from RNA-seq) could reveal whether the expression of the gene encoding this enzyme, or other genes in the same pathway, is altered upon treatment with the parent compound. Similarly, metabolomic analysis could identify changes in the levels of the enzyme's substrates or products, providing functional validation of the target engagement.
By correlating the protein targets identified through ABPP with changes observed in other omics layers, researchers can construct detailed models of the compound's mechanism of action and its broader impact on cellular networks. frontiersin.orgrsc.org
Advanced Methodologies for Compound Delivery in Research Models
The translation of in vitro findings to in vivo research models requires effective delivery of the chemical compound to the target tissues or cells. For nicotinamide-based compounds, various advanced delivery methodologies are being explored to enhance bioavailability and target specificity. researchgate.netnih.govnih.govresearchgate.net
While specific delivery systems for 6-[4-(3-Oxo-butyl)-phenoxy]-nicotinamide have not been reported, general strategies applicable to similar small molecules could be adapted. These include:
Liposomal Formulations: Encapsulating the compound within liposomes can improve its solubility, stability, and circulation time in vivo. researchgate.net
Microneedle Patches: For dermal or transdermal applications, microneedle-based systems offer a minimally invasive method for delivering compounds directly into the skin. nih.govresearchgate.net
Nanoparticle Conjugation: Attaching the compound to nanoparticles can facilitate targeted delivery to specific cell types or tissues by modifying the nanoparticle surface with targeting ligands.
The choice of delivery method would depend on the specific research question and the biological system being investigated.
Emerging Concepts in Nicotinamide-Based Drug Discovery and Chemical Biology
The field of nicotinamide-based drug discovery is dynamic, with several emerging concepts that could influence future research on compounds like 6-[4-(3-Oxo-butyl)-phenoxy]-nicotinamide. Nicotinamide and its derivatives are central to cellular metabolism, primarily as precursors to nicotinamide adenine (B156593) dinucleotide (NAD+), a critical coenzyme in redox reactions. nih.govnih.gov
Emerging research focuses on leveraging the role of nicotinamide-related molecules in modulating NAD+ levels for therapeutic benefit in various diseases, including metabolic disorders and age-related conditions. nih.govnih.gov Furthermore, the development of novel inhibitors of enzymes involved in NAD+ metabolism, such as nicotinamide phosphoribosyltransferase (NAMPT), is an active area of cancer research. mdpi.com
Future investigations into 6-[4-(3-Oxo-butyl)-phenoxy]-nicotinamide could explore its potential to modulate NAD+ biology or to interact with other key cellular pathways. The development of sophisticated chemical probes and their application in integrated multi-omics studies will be instrumental in unlocking the full therapeutic and research potential of this and other novel nicotinamide-based phenoxy compounds.
Table 2: Compound Names Mentioned
| Compound Name |
|---|
| 6-[4-(3-Oxo-butyl)-phenoxy]-nicotinamide |
| Fluorescein |
| Rhodamine |
| Biotin |
Q & A
Q. What strategies address reproducibility challenges in synthesizing or testing this compound?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
